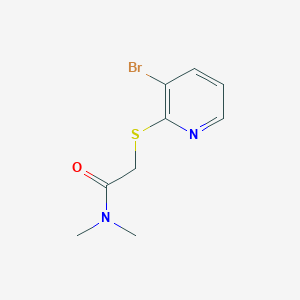
N-ethyl-N-(2-oxo-1-phenylpyrrolidin-3-yl)methanesulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-ethyl-N-(2-oxo-1-phenylpyrrolidin-3-yl)methanesulfonamide, also known as N-ethyl-3-oxo-2-phenylpyrrolidine-1-sulfonamide (NS-105), is a compound that has been extensively studied for its potential therapeutic applications in treating neurological disorders.
Mechanism of Action
NS-105 acts as a positive allosteric modulator of the alpha7 nicotinic acetylcholine receptor (α7nAChR), which is involved in cognitive function and memory. By binding to the receptor, NS-105 enhances its activity, leading to increased neurotransmitter release and improved cognitive function.
Biochemical and Physiological Effects
NS-105 has been shown to improve cognitive function and memory in animal models and humans. It also has neuroprotective effects and can reduce oxidative stress and inflammation in the brain. Additionally, NS-105 has been shown to have a low toxicity profile and is well-tolerated in humans.
Advantages and Limitations for Lab Experiments
One of the advantages of NS-105 is its high potency and selectivity for the α7nAChR. This makes it a useful tool for studying the role of the receptor in cognitive function and memory. However, one limitation of NS-105 is its limited solubility in water, which can make it difficult to administer in certain experiments.
Future Directions
There are several potential future directions for NS-105 research. One area of interest is its potential therapeutic applications in treating neurological disorders such as Alzheimer's disease, Parkinson's disease, and schizophrenia. Additionally, further studies are needed to fully understand the mechanism of action of NS-105 and its effects on cognitive function and memory. Finally, there is potential for the development of new compounds based on NS-105 that may have improved potency and selectivity for the α7nAChR.
Conclusion
In conclusion, NS-105 is a compound that has shown promise for its potential therapeutic applications in treating neurological disorders. Its high potency and selectivity for the α7nAChR make it a useful tool for studying the role of the receptor in cognitive function and memory. Further research is needed to fully understand the mechanism of action of NS-105 and its effects on neurological disorders.
Synthesis Methods
NS-105 is synthesized by reacting N-ethyl-3-pyrrolidinone with methanesulfonyl chloride in the presence of a base such as triethylamine. The resulting product is then purified using column chromatography to obtain a white solid with a melting point of 158-160°C.
Scientific Research Applications
NS-105 has been extensively studied for its potential therapeutic applications in treating neurological disorders such as Alzheimer's disease, Parkinson's disease, and schizophrenia. It has been shown to improve cognitive function, enhance memory retention, and reduce symptoms of psychosis.
properties
IUPAC Name |
N-ethyl-N-(2-oxo-1-phenylpyrrolidin-3-yl)methanesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18N2O3S/c1-3-15(19(2,17)18)12-9-10-14(13(12)16)11-7-5-4-6-8-11/h4-8,12H,3,9-10H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AJKPDBGGDUKEGJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(C1CCN(C1=O)C2=CC=CC=C2)S(=O)(=O)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18N2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
282.36 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-ethyl-N-(2-oxo-1-phenylpyrrolidin-3-yl)methanesulfonamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Methyl 3-(cyclohex-3-ene-1-carbonylamino)bicyclo[2.2.1]heptane-2-carboxylate](/img/structure/B7593898.png)
![2-[(4-Bromopyrazol-1-yl)methyl]-1,3-benzoxazole](/img/structure/B7593903.png)

![3-methoxy-N-[phenyl-(5-propyl-1,2,4-oxadiazol-3-yl)methyl]propanamide](/img/structure/B7593912.png)

![1-cyano-N-[[4-(2-methoxyphenoxy)phenyl]methyl]cyclobutane-1-carboxamide](/img/structure/B7593933.png)

![6-(2-Methylpropyl)-2-methylsulfanyl-[1,3]thiazolo[4,5-d]pyrimidin-7-one](/img/structure/B7593940.png)
![3-Bromo-2-[(1-methylimidazol-2-yl)methylsulfanyl]pyridine](/img/structure/B7593945.png)



![2,3-dimethyl-N-[1-(1,3-thiazol-2-yl)ethyl]thiomorpholine-4-carboxamide](/img/structure/B7593972.png)
![2,3-dimethyl-N-[(6-methylpyridin-3-yl)methyl]thiomorpholine-4-carboxamide](/img/structure/B7593988.png)